molecular formula C13H12Br2N2O3S2 B4342035 4,5-dibromo-N-[4-(ethylsulfamoyl)phenyl]thiophene-2-carboxamide

4,5-dibromo-N-[4-(ethylsulfamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B4342035
M. Wt: 468.2 g/mol
InChI Key: GGMHCANXCPIPNF-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-{4-[(ethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a synthetic organic compound that features a thiophene ring substituted with bromine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-[4-(ethylsulfamoyl)phenyl]thiophene-2-carboxamide typically involves the bromination of a thiophene derivative followed by the introduction of the sulfonamide group. The general steps are as follows:

    Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Sulfonamide Formation: The brominated thiophene is then reacted with 4-aminobenzenesulfonamide under suitable conditions to form the sulfonamide linkage.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-{4-[(ethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine (Br2), N-bromosuccinimide (NBS)

    Substitution: Nucleophiles like amines, thiols

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Reducing agents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4,5-Dibromo-N-{4-[(ethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Industrial Applications: The compound may find use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-[4-(ethylsulfamoyl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
  • 4,5-Difluoro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
  • 4,5-Diiodo-N-{4-[(ethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide

Uniqueness

4,5-Dibromo-N-{4-[(ethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

IUPAC Name

4,5-dibromo-N-[4-(ethylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2N2O3S2/c1-2-16-22(19,20)9-5-3-8(4-6-9)17-13(18)11-7-10(14)12(15)21-11/h3-7,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMHCANXCPIPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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